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Compound of Interest

Compound Name: SAR103168

Cat. No.: B1191841

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of
the Kinase Inhibitor SAR103168

This guide provides a comprehensive analysis of the kinase inhibitor SAR103168, focusing on
its cross-reactivity profile in comparison to other established kinase inhibitors. The information
presented herein is intended to assist researchers in making informed decisions regarding the
selection and application of this compound in their studies.

Kinase Inhibition Profile of SAR103168 and
Comparators

SAR103168 is a multi-kinase inhibitor with potent activity against the Src family of kinases.[1]
[2] It also demonstrates inhibitory activity against other key kinases implicated in cancer
biology, including Abl, vascular endothelial growth factor receptors (VEGFRS), Tie2, platelet-
derived growth factor receptor (PDGFR), fibroblast growth factor receptors (FGFRs), and
epidermal growth factor receptor (EGFR).[1][2]

The following table summarizes the available inhibitory activity (IC50) data for SAR103168 and
compares it with other well-characterized kinase inhibitors: Dasatinib, Bosutinib, and Ponatinib.
This allows for a direct assessment of their relative potencies and selectivity profiles.
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. SAR103168 Dasatinib IC50 Bosutinib IC50 Ponatinib IC50

Kinase Target
IC50 (nM) (nM) (nM) (nM)

Src 0.65[1][2] <1 1.2 5.4
Data not

Abl _ <1 1 0.37
available
Data not

VEGFR2 ) 29 4 15
available
Data not

PDGFRa 28 39 1.1
available
Data not

FGFR1 ) 87 >10000 2.2
available
Data not

EGFR 19 14 12.5
available

] Data not

c-Kit , <1 94 15
available
Data not

EphA2 ) 1 3.1 4.3
available
Data not

Lyn ) <1 11 15
available
Data not

Fyn _ <1 1.1 0.6
available

Note: IC50 values can vary depending on the specific assay conditions. Data presented here is
compiled from various sources for comparative purposes. The lack of specific IC50 values for
SAR103168 against a broader kinase panel limits a more comprehensive direct comparison.

Experimental Protocols: Biochemical Kinase Assay

To determine the half-maximal inhibitory concentration (IC50) of a kinase inhibitor, a robust and
reproducible biochemical assay is essential. The following protocol outlines a typical ADP-
Glo™ Kinase Assay, a common method for measuring kinase activity.
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Objective: To quantify the enzymatic activity of a specific kinase in the presence of varying
concentrations of an inhibitor to determine the IC50 value.

Materials:

Kinase of interest (e.g., recombinant human Src kinase)
» Kinase-specific substrate (e.g., a synthetic peptide)
 SAR103168 or other kinase inhibitors

e ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection
Reagent)

» Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCI2, 0.1 mg/mL BSA)
o ATP

e DMSO (for inhibitor dilution)

» White, opaque 384-well plates

» Plate reader capable of measuring luminescence

Procedure:

« Inhibitor Preparation: Prepare a serial dilution of the kinase inhibitor (e.g., SAR103168) in
DMSO. A typical starting concentration might be 10 mM, with 10-fold serial dilutions.

o Reaction Setup:

o Add 2.5 puL of the diluted inhibitor or DMSO (vehicle control) to the appropriate wells of a
384-well plate.

o Add 5 uL of a solution containing the kinase and its specific substrate in kinase buffer to
each well.
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o Initiate the kinase reaction by adding 2.5 pL of ATP solution in kinase buffer to each well.
The final ATP concentration should be at or near the Km for the specific kinase.

 Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined
time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in
the linear range.

e ADP Detection:

o Add 5 puL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the
remaining ATP.

o Incubate the plate at room temperature for 40 minutes.

o Add 10 pL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a
luciferase-based reaction that generates a luminescent signal.

o Incubate the plate at room temperature for 30-60 minutes.
o Data Acquisition: Measure the luminescence of each well using a plate reader.

e Data Analysis:

[¢]

Subtract the background luminescence (wells with no kinase) from all other readings.

[e]

Normalize the data by setting the vehicle control (DMSO) as 100% activity and a control
with a known potent inhibitor as 0% activity.

[¢]

Plot the normalized activity against the logarithm of the inhibitor concentration.
o Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for determining kinase inhibitor IC50 using the ADP-Glo™ assay.

Signaling Pathways Modulated by SAR103168

SAR103168's primary target, Src, is a non-receptor tyrosine kinase that plays a pivotal role in
multiple signaling pathways controlling cell growth, proliferation, survival, and migration. By
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inhibiting Src, SAR103168 can modulate these downstream pathways.

Upstream activators of Src include various receptor tyrosine kinases (RTKs) such as EGFR
and PDGFR, as well as integrins. Upon activation, Src phosphorylates a multitude of
downstream substrates, leading to the activation of several key signaling cascades.
SAR103168 has been shown to inhibit the phosphorylation of key downstream effectors
including STAT5, and components of the MAPK and JNK pathways.[2]

Caption: Simplified signaling pathway of Src and the inhibitory action of SAR103168.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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